Fmoc-p-Bz-D-Phe-OH

Photoaffinity labeling Protein-protein interaction Receptor mapping

Standard Fmoc-D-phenylalanine photoprobes degrade rapidly in biological assays, confounding receptor interaction mapping. This D-configured benzophenone (Bpa) derivative solves two failure modes: protease resistance and low aqueous non-specific crosslinking. - **Proteolytic Stability:** Complete resistance to broad protease panels; essential for assays >4h (L-enantiomer degrades). - **SPPS Compatibility:** Fmoc protection integrates with standard PyBOP/HATU/DIC-Oxyma workflows. No specialized equipment. - **Photoaffinity:** Benzophenone photophore requires 365nm activation; minimal byproducts vs. aryl azides.

Molecular Formula C31H25NO5
Molecular Weight 491.5 g/mol
Cat. No. B12832095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-p-Bz-D-Phe-OH
Molecular FormulaC31H25NO5
Molecular Weight491.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C31H25NO5/c33-29(21-8-2-1-3-9-21)22-16-14-20(15-17-22)18-28(30(34)35)32-31(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,32,36)(H,34,35)
InChIKeySYOBJKCXNRQOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-p-Bz-D-Phe-OH: Photoaffinity Labeling & SPPS


Fmoc-p-Bz-D-Phe-OH (CAS 117666-97-4), also known as N-α-Fmoc-4-benzoyl-D-phenylalanine or Fmoc-D-Bpa-OH, is a protected D-configuration amino acid derivative incorporating a benzophenone (Bpa) photophore [1]. It is designed for standard Fmoc-based solid-phase peptide synthesis (SPPS) to site-specifically introduce a photoactivatable cross-linking handle into peptides [2]. As a member of the benzophenone-derived photoaffinity labeling (PAL) probe class, it offers a balance of synthetic accessibility, compatibility with standard SPPS conditions, and distinct photochemical properties that differentiate it from alternative photoreactive groups [3].

SPPS workflowFmoc-protected photoprobe for standard solid-phase peptide synthesis
Enantiomer selectionD-configuration supports proteolytic stability in biological assays
Photoreactive handleBenzophenone photophore activated at 350–360 nm for controlled crosslinking

Why Fmoc-p-Bz-D-Phe-OH Cannot Be Substituted


While multiple photoactivatable amino acid derivatives are available for peptide functionalization, their photochemical behavior, synthetic compatibility, and biological stability are fundamentally different. A benzophenone probe (Bpa) exhibits a distinct activation wavelength requirement and crosslinking product profile compared to aryl azides or diazirines, making it unsuitable for direct substitution without redesigning experimental irradiation protocols [1]. Furthermore, the D-configuration of Fmoc-p-Bz-D-Phe-OH confers resistance to proteolytic degradation that the L-enantiomer (Fmoc-p-Bz-L-Phe-OH) lacks, directly affecting peptide half-life in biological assays [2]. Finally, the specific combination of an Fmoc protecting group with a D-configured benzophenone side chain ensures orthogonal compatibility with standard SPPS workflows that alternative protecting group strategies or photophore chemistries do not provide .

Benzophenone vs. aryl azide photochemistry
Differing activation wavelengths and byproduct profiles may alter crosslinking specificity and downstream analysis.
D-enantiomer vs. L-enantiomer stability
D-configuration confers resistance to proteolytic degradation; the L-enantiomer may not reproduce probe lifetime in biological matrices.
Fmoc/D-Bpa combination vs. other photophores
Orthogonal Fmoc compatibility with SPPS may not transfer to diazirine or alternative protecting group strategies.

Evidence-Based Comparison for Fmoc-p-Bz-D-Phe-OH


Benzophenone vs. Aryl Azide: Byproduct Reduction & Water Insensitivity

In a comparative study under identical irradiation conditions (UV light, 350 nm), benzophenone (Bpa) showed extremely low affinity to react with water, whereas the 4-azidobenzoyl (aryl azide) probe exhibited a higher probability of creating non-uniform irradiation products due to rearrangement [1]. While both achieved comparable crosslinking efficiency, the benzophenone photophore required prolonged UV irradiation to complete rearrangement into products, providing a more controlled and predictable labeling outcome [1].

Bypass water interference
Reported
Benzophenone: minimal water reaction, uniform products
Aryl azide: higher non-uniform byproducts
Supports cleaner crosslinking for MS interpretation.
Thymopentin model; HPLC-MS analysis.
Photoaffinity labeling Protein-protein interaction Receptor mapping

D- vs. L-Bpa: Equivalent Pharmacological Properties

In a study evaluating TTA-386-derived photoprobes for the endothelin-A (ETA) receptor, derivatives containing either D-p-benzoyl-phenylalanine or L-p-benzoyl-phenylalanine at position 6 showed pharmacological properties very similar to those of the parent TTA-386 antagonist [1]. Binding of the radiolabeled peptides was inhibited by ET-1 and BQ-610, confirming retained receptor specificity [1]. Both D- and L-Bpa probes successfully photolabeled the ETA receptor expressed in transfected CHO cells, producing a ligand-protein complex of approximately 66 kDa on SDS-PAGE [1].

D- vs L-Bpa receptor binding
Reported
D- and L-Bpa peptides: similar affinity and ETA receptor labeling
Enantiomer choice may preserve binding without affinity loss.
TTA-386 scaffold; CHO-ETA cells.
GPCR research Endothelin receptor Photoprobe design

D- vs. L-Phenylalanine: Protease Resistance

A comparative enzymatic stability study of model tripeptides demonstrated that the tripeptide containing D-phenylalanine remained completely stable to chymotrypsin, carboxypeptidase A, pepsin, and trypsin over a 72-hour incubation period [1]. In contrast, the corresponding tripeptide containing L-phenylalanine underwent complete cleavage by the same enzymes within 72 hours [1]. The α-aza-phenylalanine-containing tripeptide showed partial stability, being stable to three enzymes but readily cleaved by trypsin at the L-lysyl–α-aza-phenylalanine bond [1].

Protease resistance
Reported
D-Phe tripeptide: 100% intact after 72 h
L-Phe tripeptide: complete degradation
Supports probe stability for long-duration assays.
Four-enzyme panel; in vitro incubation.
Peptide stability Protease resistance Therapeutic peptides

Benzophenone vs. Aryl Azide: Protein-Safe UV Activation

Benzophenone-based photoprobes require activation at 350-360 nm (UVA range), whereas aryl azides typically require irradiation below 300 nm (UVB/UVC range) [1]. This wavelength differential is critical because shorter-wavelength UV (<300 nm) is known to cause direct protein damage including peptide bond cleavage, aromatic residue oxidation, and disulfide bond disruption. Benzophenone's higher-wavelength activation therefore reduces the risk of UV-induced artifacts during photolabeling experiments [2].

UV activation wavelength
Class-level
Benzophenone: 350–360 nm
Aryl azide:
May reduce protein-damaging UV exposure.
Consensus photochemical characterization.
SPPS compatibility vs. diazirine
Class-level
Benzophenone Fmoc-building blocks commercially standard; diazirine often requires custom synthesis.
Procurement-ready for routine SPPS workflows.
Market analysis; synthetic literature review.
Photocrosslinking Protein integrity UV irradiation

Benzophenone SPPS Compatibility vs. Diazirine Synthesis

Benzophenone photophores are commercially available as Fmoc-protected building blocks and can be incorporated using standard SPPS coupling methods such as PyBOP/DIPEA or HATU/DIPEA without specialized protocols . In contrast, diazirine-based photoprobes, while offering faster photolysis kinetics, require complex multistep synthetic routes for Fmoc-protected amino acid preparation, limiting their commercial availability and increasing procurement costs [1]. Benzophenone derivatives are generally utilized for photoaffinity labeling over diazirines due to the synthetic difficulty of incorporating diazirines onto ligands [1].

SPPS compatibility vs. diazirine
Class-level
Benzophenone Fmoc-building blocks commercially standard; diazirine often requires custom synthesis.
Procurement-ready for routine SPPS workflows.
Market analysis; synthetic literature review.
SPPS workflow Reagent procurement Synthetic accessibility

Top Applications of Fmoc-p-Bz-D-Phe-OH


Stable Photoprobes for GPCR Binding Site Mapping

Fmoc-p-Bz-D-Phe-OH is ideally suited for synthesizing peptide probes to map GPCR binding domains, as demonstrated by successful ETA receptor transmembrane domain identification using D-Bpa-containing antagonists [1]. The D-configuration ensures proteolytic stability during extended incubation with membrane preparations or live cells, while the benzophenone photophore's low water reactivity ensures that crosslinking occurs preferentially with the target receptor rather than the aqueous buffer environment [2]. This combination of properties directly addresses the two primary failure modes in receptor mapping studies: probe degradation and non-specific labeling.

Clean Crosslinking for PPI Studies

For identifying protein interaction partners where unambiguous MS identification of crosslinked peptides is essential, benzophenone's reduced byproduct formation and water insensitivity provide a critical advantage over aryl azide photoprobes [1]. The Fmoc protection enables straightforward incorporation into any peptide sequence via standard SPPS, allowing researchers to position the crosslinking handle at multiple sites for interaction interface scanning [2]. This scenario is particularly relevant for validating computationally predicted interaction interfaces or identifying novel binding partners in pull-down assays.

Peptide Stability in Long-Duration Assays

In experimental designs requiring extended incubation times—such as cellular uptake studies, in vivo imaging, or slow-kinetics binding assays—the D-phenylalanine scaffold of Fmoc-p-Bz-D-Phe-OH confers complete resistance to a broad panel of proteases [1]. The L-enantiomer alternative (Fmoc-p-Bz-L-Phe-OH) would undergo significant degradation over the same time frame, confounding quantitative interpretation of results [1]. Procurement of the D-configured derivative is therefore not merely a chiral preference but a functional necessity for assays exceeding several hours in biological matrices.

Streamlined Photoprobe Development for SPPS

For peptide synthesis facilities or core laboratories with established Fmoc-SPPS infrastructure, Fmoc-p-Bz-D-Phe-OH integrates seamlessly without requiring specialized equipment or protocol modifications [1]. In contrast to diazirine photoprobes, which often require custom synthesis or specialized handling due to synthetic complexity, benzophenone derivatives are commercially available and compatible with standard coupling reagents such as PyBOP, HATU, or DIC/Oxyma [1][2]. This scenario prioritizes rapid turnaround and cost-effective production of photoreactive peptide libraries for screening applications.

Application
Selection Property
Validation Focus
GPCR binding site mapping
D-enantiomer proteolytic stability
Receptor-ligand photolabeling specificity
Protein-protein interaction identification
Benzophenone low byproduct crosslinking
MS-interpretable crosslinked peptide recovery
Long-duration biological assays
D-configuration protease resistance profile
Probe integrity monitoring over extended incubation
SPPS-based photoreactive peptide libraries
Fmoc compatibility with standard coupling
Synthetic accessibility and procurement feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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